molecular formula C14H12BrNO2 B5861675 (2E)-N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide

(2E)-N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5861675
M. Wt: 306.15 g/mol
InChI Key: AXZXWAOZMSZXRO-FNORWQNLSA-N
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Description

(2E)-N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide: is an organic compound that belongs to the class of amides It features a furan ring and a bromo-substituted phenyl group connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and furan-2-carbaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-bromo-2-methylaniline with furan-2-carbaldehyde in the presence of an acid catalyst.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the prop-2-enamide linkage can be reduced to form the corresponding amine.

    Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide: has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of (2E)-N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the bromo-substituted phenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

(2E)-N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide: can be compared with other similar compounds, such as:

    (2E)-N-(4-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a chloro group instead of a bromo group.

    (2E)-N-(4-bromo-2-methylphenyl)-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(E)-N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-10-9-11(15)4-6-13(10)16-14(17)7-5-12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZXWAOZMSZXRO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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